molecular formula C24H29N3O4S2 B11101532 4-ethoxy-N-[(2Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline

4-ethoxy-N-[(2Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B11101532
M. Wt: 487.6 g/mol
InChI Key: FOQGLWDDHPCVDG-UHFFFAOYSA-N
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Description

N-(4-ETHOXYPHENYL)-N-[4-[4-(MORPHOLINOSULFONYL)PHENYL]-3-PROPYL-1,3-THIAZOL-2(3H)-YLIDEN]AMINE is a complex organic compound that features a thiazole ring, a morpholinosulfonyl group, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHOXYPHENYL)-N-[4-[4-(MORPHOLINOSULFONYL)PHENYL]-3-PROPYL-1,3-THIAZOL-2(3H)-YLIDEN]AMINE typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the morpholinosulfonyl group and the ethoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHOXYPHENYL)-N-[4-[4-(MORPHOLINOSULFONYL)PHENYL]-3-PROPYL-1,3-THIAZOL-2(3H)-YLIDEN]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-N-[4-[4-(MORPHOLINOSULFONYL)PHENYL]-3-PROPYL-1,3-THIAZOL-2(3H)-YLIDEN]AMINE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-ETHOXYPHENYL)-N-[4-[4-(MORPHOLINOSULFONYL)PHENYL]-3-PROPYL-1,3-THIAZOL-2(3H)-YLIDEN]AMINE include other thiazole derivatives, morpholinosulfonyl compounds, and ethoxyphenyl-containing molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C24H29N3O4S2

Molecular Weight

487.6 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-4-(4-morpholin-4-ylsulfonylphenyl)-3-propyl-1,3-thiazol-2-imine

InChI

InChI=1S/C24H29N3O4S2/c1-3-13-27-23(18-32-24(27)25-20-7-9-21(10-8-20)31-4-2)19-5-11-22(12-6-19)33(28,29)26-14-16-30-17-15-26/h5-12,18H,3-4,13-17H2,1-2H3

InChI Key

FOQGLWDDHPCVDG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CSC1=NC2=CC=C(C=C2)OCC)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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